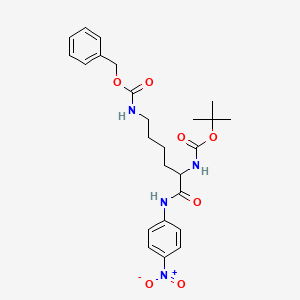

N-Boc-N6-Cbz-L-lysine 4-nitroanilide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(4-nitroanilino)-6-oxohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O7/c1-25(2,3)36-24(32)28-21(22(30)27-19-12-14-20(15-13-19)29(33)34)11-7-8-16-26-23(31)35-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,31)(H,27,30)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLJZTUHLDXXAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Versatile Synthetic Intermediate in Modern Organic and Medicinal Chemistry

The strategic placement of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups on the α- and ε-amino groups of the lysine (B10760008) backbone, respectively, allows for selective deprotection and subsequent modification. This orthogonal protection scheme is a cornerstone of modern peptide synthesis, enabling the precise and controlled assembly of complex peptide chains. The 4-nitroanilide group, while often utilized for its chromogenic properties, can also serve as a stable amide protecting group for the C-terminus during solution-phase synthesis.

This compound serves as a critical building block in the synthesis of a variety of bioactive peptides and peptidomimetics. chemsynlab.com Its utility is particularly evident in the construction of peptides with therapeutic potential. For instance, it has been implicated as a key intermediate in the synthesis of molecules designed to regulate the production of angiotensin, a peptide hormone that plays a crucial role in blood pressure control. chemsynlab.comcymitquimica.com Furthermore, its application extends to the development of inhibitors for fibronectin, a protein involved in inflammation and wound healing. chemsynlab.comcymitquimica.com

The versatility of N-Boc-N6-Cbz-L-lysine 4-nitroanilide is further demonstrated in its application in solid-phase peptide synthesis (SPPS). This technique, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, relies on the availability of high-purity, well-characterized building blocks. The defined stereochemistry and protected functional groups of this compound make it an ideal candidate for incorporation into automated peptide synthesizers. biosynth.com

Table 1: Key Properties of this compound

| Property | Value |

| CAS Number | 51078-31-0 |

| Molecular Formula | C25H32N4O7 |

| Molecular Weight | 500.54 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥99% (HPLC) |

Foundational Role in the Development of Peptide Based Reagents for Biological Investigations

Strategic Application of Amino Acid Protecting Groups

The differential protection of the α-amino (Nα) and ε-amino (Nε) groups of lysine is fundamental to its controlled derivatization. The selection of appropriate protecting groups is crucial for directing the regioselectivity of subsequent reactions.

Utilization of Nα-Boc and Nε-Cbz Functionalities in Lysine Derivatives

The orthogonal protection strategy employing the tert-butyloxycarbonyl (Boc) group for the Nα-position and the benzyloxycarbonyl (Cbz or Z) group for the Nε-position is a cornerstone of lysine chemistry. guidechem.commdpi.com The Boc group is labile under acidic conditions, while the Cbz group is typically removed by catalytic hydrogenation. mdpi.comorganic-chemistry.org This differential stability allows for the selective deprotection and functionalization of either amino group without affecting the other. mdpi.com

The Nα-Boc group serves to protect the alpha-amino group during peptide bond formation or other coupling reactions involving the carboxyl group. guidechem.com Concurrently, the Nε-Cbz group prevents unwanted side reactions at the epsilon-amino group of the lysine side chain. guidechem.com This strategy is widely employed in the synthesis of complex peptides and lysine-containing compounds. guidechem.com

Table 1: Common Protecting Groups for Lysine Synthesis

| Protecting Group | Abbreviation | Chemical Name | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic (e.g., TFA) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-fluorenylmethyl chloroformate | Basic (e.g., Piperidine) |

Controlled Deprotection Strategies for Selective Functionalization

The ability to selectively remove either the Nα-Boc or Nε-Cbz group is pivotal for the stepwise synthesis of lysine derivatives.

Selective Nα-Boc Deprotection: Treatment with a mild acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), effectively removes the Boc group, exposing the α-amino group for subsequent coupling reactions. The Cbz group remains intact under these conditions.

Selective Nε-Cbz Deprotection: The Cbz group can be selectively cleaved by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. organic-chemistry.org This process leaves the Boc group unaffected. Alternative methods for Cbz deprotection include the use of Lewis acids like trimethylsilyl (B98337) iodide (TMSI). researchgate.net

This orthogonal deprotection scheme allows for the precise and sequential introduction of different functionalities at the Nα and Nε positions, enabling the synthesis of a wide array of complex lysine-based molecules.

Optimized Synthesis of this compound and Analogues

The synthesis of the target compound and its analogs can be achieved through both solid-phase and solution-phase methodologies, each with its own set of advantages and considerations.

Solid-Phase Peptide Synthesis (SPPS) Adaptations for 4-Nitroanilide Incorporation

Solid-Phase Peptide Synthesis (SPPS) offers a streamlined approach for the synthesis of peptides and related molecules by anchoring the growing chain to an insoluble resin support. bachem.comresearchgate.net However, the incorporation of the 4-nitroanilide (pNA) moiety presents challenges due to the low nucleophilicity of the pNA amino group. nih.gov

To overcome this, specialized resins or coupling strategies are employed. One approach involves pre-loading a resin, such as a Wang or Rink Amide resin, with a pNA analog like 5-amino-2-nitrobenzoic acid (Anb5,2). nih.gov This modified resin can then be used as the solid support for standard Fmoc-based SPPS protocols. nih.gov The desired peptide sequence is assembled on this support, and subsequent cleavage from the resin yields the C-terminal 4-nitroanilide peptide.

Table 2: Comparison of SPPS Resins for 4-Nitroanilide Synthesis

| Resin Type | Linker Type | Cleavage Condition | Suitability for pNA incorporation |

| Wang Resin | p-Alkoxybenzyl alcohol | Acidic (e.g., TFA) | Can be modified with pNA analogs |

| Rink Amide Resin | Tris(alkoxy)benzylamine | Acidic (e.g., TFA) | Suitable for direct amide bond formation with pNA analogs |

Solution-Phase Synthetic Routes and Efficiency Considerations

Solution-phase synthesis provides a classical and often more scalable alternative to SPPS. chempep.com The synthesis of this compound in solution typically involves the activation of the carboxyl group of Nα-Boc-Nε-Cbz-L-lysine, followed by coupling with 4-nitroaniline.

Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as N-hydroxysuccinimide (NHS) to form an active ester, which then reacts with 4-nitroaniline. google.com The efficiency of solution-phase synthesis can be high, but it often requires more extensive purification steps, such as crystallization or chromatography, to remove byproducts and unreacted starting materials. google.com

Regioselective Coupling Protocols for Lysine Carboxyl Activation

The selective activation of the α-carboxyl group of the doubly protected lysine derivative is critical for the successful synthesis of the 4-nitroanilide. This is typically achieved by converting the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amino group of 4-nitroaniline.

Common methods for carboxyl activation include:

Active Ester Formation: The carboxyl group is reacted with a reagent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a carbodiimide (B86325) to form an active ester. This ester is then readily coupled with 4-nitroaniline.

Acid Chloride Formation: The carboxylic acid can be converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acid chloride then reacts with 4-nitroaniline.

The choice of activation method depends on the specific reaction conditions and the compatibility with the protecting groups present on the lysine molecule. Careful control of the reaction stoichiometry and temperature is necessary to ensure high yields and minimize side reactions. The regioselectivity is generally high due to the inherent difference in reactivity between the α-carboxyl group and the protected amino groups. nih.govacs.org

Design and Synthesis of Chemically Modified Derivatives

The L-lysine 4-nitroanilide scaffold serves as a versatile platform for the development of tailored substrates and inhibitors for various enzymes, particularly proteases. By systematically introducing chemical modifications, researchers can fine-tune the molecule's biological activity, specificity, and utility as a biochemical probe. The design of these derivatives often focuses on two key areas: modulating the inherent biological activity through structural variations and preparing precursors for the attachment of diverse reporter groups.

Introduction of Structural Variations for Modulating Biological Activity

The introduction of structural variations to the L-lysine 4-nitroanilide framework is a key strategy for modulating its interaction with biological targets, such as enzymes. These modifications can influence substrate specificity, binding affinity, and the rate of enzymatic cleavage. Research in this area has explored a range of chemical alterations to achieve desired biological effects.

One common approach involves the modification of the anilide ring. By introducing different substituents to the 4-nitroanilide moiety, it is possible to alter the electronic properties of the leaving group, which in turn affects the kinetics of enzyme-catalyzed hydrolysis. For instance, a study on new lysine chromogenic substrates for trypsin involved the synthesis of a series of Nα-benzyloxycarbonyl-L-lysine anilides with various substituents on the aniline (B41778) ring. unilag.edu.ngunilag.edu.ng The general synthetic scheme involved the direct condensation of Nα-benzyloxycarbonyl, Nε-t-butyloxycarbonyl-L-lysine with a 3-nitro-5X-substituted aniline (where X could be F, Cl, Br, I, H, NO2, CF3, or SO2CH3) using dicyclohexylcarbodiimide (DCC) as a coupling agent. unilag.edu.ng Subsequent removal of the Nε-t-butyloxycarbonyl group yielded the final chromogenic substrates. unilag.edu.ng

The kinetic parameters for the trypsin-catalyzed hydrolysis of these substrates were determined, revealing a clear structure-activity relationship. A Hammett plot of the catalytic rate constants (kcat) showed a linear correlation with a negative ρ value, indicating that electron-withdrawing substituents on the anilide ring inhibit the rate of hydrolysis. unilag.edu.ng This demonstrates how systematic structural variation can be used to modulate the reactivity of the lysine 4-nitroanilide scaffold.

Another strategy for modulating biological activity is the introduction of functional groups at the ε-amino group of the lysine side chain. This position is often critical for recognition by specific enzymes. For example, a derivative, Nα-(tert-butoxycarbonyl)-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine (BBAL), was synthesized to introduce a bromoacetyl group as a sulfhydryl-selective cross-linking function. nih.gov This modification allows the peptide to be covalently linked to other molecules or surfaces, creating tools for studying protein-protein interactions or for the development of targeted therapeutics. nih.gov

The following table summarizes the impact of different structural variations on the biological activity of L-lysine anilide derivatives:

| Derivative | Structural Variation | Observed Effect on Biological Activity | Reference |

| Nα-benzyloxycarbonyl-L-lysine 3-nitro-5X-substituted anilides | Substitution on the anilide ring (X = F, Cl, Br, I, H, NO2, CF3, SO2CH3) | Modulation of trypsin-catalyzed hydrolysis rate; electron-withdrawing groups decreased the rate. | unilag.edu.ng |

| Nα-(tert-butoxycarbonyl)-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine | Addition of a bromoacetyl group to the ε-amino position. | Introduction of a sulfhydryl-selective cross-linking function for conjugation. | nih.gov |

| L-lysine ureido derivatives | Formation of a ureido linkage at the ε-amino group. | Creation of potent inhibitors of aminopeptidase (B13392206) N. |

Preparation of Precursors for Reporter Group Attachment

The L-lysine 4-nitroanilide scaffold is not only a useful chromogenic substrate in its own right but also serves as a valuable precursor for the attachment of other reporter groups, such as fluorophores. This allows for the development of assays with different detection methods and potentially higher sensitivity. The synthesis of these precursors typically involves the use of orthogonal protecting groups that can be selectively removed to allow for the attachment of the desired reporter group.

The synthesis of this compound is a prime example of the preparation of such a precursor. The general synthetic approach involves the coupling of Nα-Boc-Nε-Cbz-L-lysine with p-nitroaniline. This can be achieved using a variety of peptide coupling reagents. A common method is the use of dicyclohexylcarbodiimide (DCC) as a coupling agent. unilag.edu.ng The reaction would proceed by activating the carboxylic acid of Nα-Boc-Nε-Cbz-L-lysine, which then reacts with the amino group of p-nitroaniline to form the amide bond.

The resulting compound, this compound, has the α-amino group protected by a Boc group and the ε-amino group protected by a Cbz group. These two protecting groups are orthogonal, meaning they can be removed under different conditions. The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), while the Cbz group is typically removed by hydrogenolysis. This orthogonal protection scheme is crucial for the further derivatization of the molecule.

For example, if one wanted to attach a fluorophore to the α-amino group, the Boc group could be selectively removed, leaving the Cbz group intact to protect the ε-amino group. The newly exposed α-amino group could then be reacted with an activated fluorophore. Conversely, if the fluorophore were to be attached to the ε-amino group, the Cbz group would be removed, and the Boc group would remain to protect the α-amino group.

The synthesis of fluorogenic tripeptide substrates from a methylrhodol (MeRho) fluorophore provides a relevant example of this principle. nih.gov In this synthesis, Fmoc-protected amino acids (including lysine) were coupled to the fluorophore. The Fmoc group, which is base-labile, was then removed to allow for the extension of the peptide chain. nih.gov This demonstrates the utility of protecting group strategies in the synthesis of reporter-labeled peptides.

The following table outlines the role of protecting groups in the preparation of precursors for reporter group attachment:

| Precursor | α-Amino Protecting Group | ε-Amino Protecting Group | Potential Site of Reporter Group Attachment | Deprotection Method for Attachment |

| This compound | Boc | Cbz | α-amino group | Acid (e.g., TFA) |

| This compound | Boc | Cbz | ε-amino group | Hydrogenolysis |

| Fmoc-Lys(Boc)-OH | Fmoc | Boc | α-amino group | Base (e.g., piperidine) |

| Fmoc-Lys(Boc)-OH | Fmoc | Boc | ε-amino group | Acid (e.g., TFA) |

Application in Enzymatic Activity Profiling and Mechanistic Elucidation

Development of N-Boc-N6-Cbz-L-lysine 4-nitroanilide as an Enzyme Substrate

The utility of this compound as an enzyme substrate is rooted in its carefully designed chemical structure, which incorporates a specific recognition motif for the target enzyme and a reporter group that signals the catalytic event.

Chromogenic substrates are compounds that are colorless or have a low absorbance at a particular wavelength but yield a colored product upon enzymatic cleavage. The design of this compound is based on this principle. The core of its function lies in the amide bond linking the lysine (B10760008) residue to the 4-nitroanilide (p-nitroaniline or pNA) group google.comscbt.com.

In its intact form, the substrate is essentially colorless. However, when a protease recognizes and cleaves the amide bond, it liberates 4-nitroaniline (B120555). This product is a chromophore, meaning it absorbs light in the visible spectrum, specifically exhibiting a distinct yellow color with a maximum absorbance around 410 nm. The rate of the appearance of this yellow color is directly proportional to the rate of the enzymatic reaction. This allows researchers to continuously monitor the enzyme's activity using a spectrophotometer.

The lysine residue in the compound provides specificity for proteases like trypsin, which have a binding pocket that accommodates the long, positively charged side chain of lysine nih.govacs.org. The N-α-Boc (tert-butyloxycarbonyl) and N-ε-Cbz (carboxybenzyl) groups are protecting groups that can be used to prevent unwanted side reactions during synthesis and can also influence the substrate's binding affinity to the enzyme.

The fundamental design of this compound can be adapted to create even more sensitive fluorogenic probes. This is achieved by replacing the chromogenic 4-nitroanilide moiety with a fluorogenic reporter group. A common choice for this purpose is a coumarin derivative, such as 7-amino-4-methylcoumarin (AMC).

In a hypothetical fluorogenic analogue, the lysine residue would be attached to AMC via an amide bond. The intact substrate would be non-fluorescent or have very low fluorescence. Upon enzymatic cleavage of the amide bond, the highly fluorescent 7-amino-4-methylcoumarin would be released. The increase in fluorescence, which can be measured with a fluorometer, would then correspond to the rate of the enzymatic reaction.

Fluorogenic substrates offer significantly higher sensitivity compared to their chromogenic counterparts, often by several orders of magnitude. This allows for the detection of much lower levels of enzyme activity and the use of smaller sample volumes, which is particularly advantageous in high-throughput screening applications.

Quantitative Kinetic Analysis of Enzyme Catalysis

This compound and its analogues are extensively used to perform detailed quantitative analyses of enzyme kinetics, providing insights into the efficiency and mechanism of catalysis.

The Michaelis-Menten model is a cornerstone of enzyme kinetics. By measuring the initial reaction rate at various concentrations of the substrate, key kinetic parameters can be determined. These parameters provide valuable information about the enzyme's affinity for the substrate and its catalytic efficiency.

Km (Michaelis constant): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity.

Vmax (maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. It is dependent on the enzyme concentration.

kcat (turnover number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.

| pH | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) |

|---|---|---|---|

| 3.56 | 0.00018 | - | 0.038 |

| 4.38 | 0.0022 | - | 0.74 |

| 5.02 | 0.015 | 0.89 | 16.9 |

| 6.01 | 0.076 | 0.33 | 230 |

| 7.05 | 0.14 | 0.12 | 1170 |

| 8.00 | 0.17 | 0.13 | 1310 |

| 9.03 | 0.17 | 0.14 | 1210 |

| 9.80 | 0.18 | 0.15 | 1200 |

Data for the illustrative compound N-α-benzyloxycarbonyl-L-lysine p-nitroanilide is adapted from Malthouse, J. P. G. (2020) acs.org.

The hydrolysis of substrates like this compound by serine proteases such as trypsin proceeds through a two-step mechanism involving an acyl-enzyme intermediate:

Acylation: The enzyme attacks the substrate, releasing the 4-nitroanilide and forming a covalent acyl-enzyme intermediate. The rate of this step is denoted by the rate constant k2.

Deacylation: The acyl-enzyme intermediate reacts with water to release the product (N-Boc-N6-Cbz-L-lysine) and regenerate the free enzyme. The rate of this step is denoted by the rate constant k3.

Pre-steady-state kinetics focuses on the initial moments of the reaction, before a steady state is reached. By using rapid-mixing techniques like stopped-flow, it is possible to observe the initial "burst" of 4-nitroanilide release, which corresponds to the acylation step. This allows for the determination of the individual rate constants, k2 and k3.

The catalytic activity of enzymes is highly dependent on the pH of the surrounding environment. Studying the hydrolysis of this compound at different pH values can provide crucial insights into the ionization states of key amino acid residues in the enzyme's active site and how these affect the enzyme's conformation and function.

For trypsin, the catalytic efficiency (kcat/Km) is maximal at alkaline pH and decreases at lower pH values acs.orgnih.gov. This pH dependence is governed by the pKa values of two critical residues in the active site:

Histidine-57: This residue is part of the catalytic triad and must be in its neutral, unprotonated form to act as a general base and accept a proton from serine-195, thus activating it for nucleophilic attack on the substrate. The pKa of histidine-57 in free trypsin is approximately 6.75. Protonation of this residue at lower pH leads to a loss of catalytic activity nih.govacs.org.

Aspartate-189: This residue is located at the bottom of the S1 specificity pocket and is responsible for recognizing and binding the positively charged side chain of the lysine substrate. It must be in its negatively charged (deprotonated) form to form an ion pair with the substrate. The pKa of aspartate-189 is around 4.10. Protonation of this residue at very low pH disrupts substrate binding and abolishes activity nih.govacs.org.

By analyzing the pH profiles of the kinetic parameters, researchers can deduce the pKa values of these essential residues and understand how their ionization state governs the enzyme's conformational changes and its ability to bind the substrate and perform catalysis nih.gov.

Comprehensive Protease Substrate Specificity Mapping

The specificity of a protease is determined by the favorable binding interactions between the amino acid side chains of the substrate and the residues forming the enzyme's binding pockets, known as subsites (S1, S2, etc.). purdue.edu The amino acid residue at the P1 position of the substrate, which is N-terminal to the scissile bond, is a primary determinant of specificity for many proteases and binds to the S1 subsite or specificity pocket. purdue.edu

This compound is specifically designed to probe the P1 subsite preference of proteases for basic amino acid residues. The core of this substrate is the L-lysine, a positively charged amino acid at physiological pH. Proteases that possess a complementary negatively charged or polar S1 pocket will exhibit a binding preference for lysine.

Trypsin and trypsin-like enzymes are classic examples of proteases with a strong preference for cleaving after basic amino acids like lysine and arginine. gbiosciences.comnih.gov The S1 pocket of trypsin contains an aspartic acid residue (Asp189) at its base, which forms an ionic bond with the positively charged side chain of lysine or arginine in the P1 position of the substrate. purdue.edu This interaction anchors the substrate in the active site, facilitating the hydrolysis of the peptide bond. The use of substrates like this compound allows researchers to quantify the efficiency of this interaction by measuring the rate of 4-nitroaniline release.

The preference for lysine over other amino acids at the P1 position can be quantified by comparing the kinetic parameters (kcat/KM) obtained with different substrates. A higher kcat/KM value for a lysine-containing substrate compared to, for instance, an arginine-containing substrate would indicate a preference for lysine in the S1 pocket of the enzyme being studied.

While the P1-S1 interaction is a major determinant of specificity, interactions at extended subsites (P2, P3, P4, etc., interacting with S2, S3, S4 subsites of the enzyme, respectively) also play a crucial role in substrate recognition and catalysis. expasy.org To investigate these extended interactions, this compound can be incorporated as the C-terminal residue in a series of longer peptide substrates.

For example, a library of substrates with the general structure Ac-P4-P3-P2-Lys-pNA can be synthesized, where P2, P3, and P4 positions are systematically varied with different amino acids. By measuring the rate of hydrolysis for each substrate in the library, a detailed map of the preferred amino acids at these extended subsites can be generated. This approach provides a "fingerprint" of the protease's substrate specificity. pnas.org

Studies on various proteases have revealed distinct preferences at these extended subsites. For instance, thrombin, a key enzyme in blood coagulation, exhibits a strong preference for proline at the P2 position. pnas.org Plasmin, involved in fibrinolysis, shows a preference for aromatic amino acids at P2 and lysine at P4. pnas.org Papain, a cysteine protease, has a primary specificity for hydrophobic amino acids at the P2 position. pnas.org These detailed specificity profiles are invaluable for designing highly selective substrates and inhibitors for specific proteases.

This compound is a valuable component in the construction of combinatorial peptide substrate libraries for the high-throughput profiling of protease specificity. These libraries consist of a large number of different peptide sequences, allowing for the rapid screening of a wide range of potential substrates. pnas.orgresearchgate.net

One common approach is the use of positional scanning synthetic combinatorial libraries (PS-SCL). In a P1-fixed library utilizing a lysine analog, the P1 position is held constant as lysine, while the other positions (P2, P3, P4) are systematically varied with a mixture of amino acids. pnas.org By measuring the enzymatic activity against each sub-library, the preferred amino acid at each specific position can be identified.

Fluorogenic leaving groups like 7-amino-4-carbamoylmethylcoumarin (ACC) are often used in these libraries due to their increased sensitivity compared to chromogenic groups like 4-nitroanilide. pnas.org However, the principle remains the same: to systematically map the substrate preferences of a protease across multiple subsites. This information is critical for understanding the biological roles of proteases and for the development of targeted diagnostics and therapeutics.

Specific Enzyme Systems Investigated with this compound

Substrates containing lysine are widely used to assay the activity of trypsin-like serine proteases, which are characterized by their preference for cleaving after basic amino acids.

Thrombin and Plasmin: Both thrombin and plasmin are key enzymes in the blood coagulation and fibrinolysis systems, respectively, and show a preference for basic residues at the P1 position. pnas.orggoogle.com While thrombin preferentially cleaves after arginine, it can also cleave after lysine. pnas.org Plasmin, on the other hand, has a distinct preference for lysine at the P1 position. pnas.org Chromogenic substrates with lysine at the P1 position are therefore essential tools for studying the kinetics and inhibition of these enzymes.

Elastase and Proteinase 3: Neutrophil elastase and proteinase 3 (PR3) are serine proteases found in neutrophils that play a role in inflammation and host defense. nih.govwikipedia.org While their primary specificity is for small hydrophobic residues, they can also exhibit activity towards other substrates. nih.govnih.gov The use of a broad range of substrates, including those with basic residues, helps to fully characterize their substrate specificity profiles.

Oligopeptidase B: This is a serine peptidase that hydrolyzes peptides on the carboxyl side of pairs of basic amino acid residues. nih.gov Substrates with a single lysine residue can be used to probe its activity and specificity, particularly in comparison to substrates with paired basic residues.

The table below summarizes the P1 preference for some of the discussed serine proteases.

| Enzyme | Primary P1 Preference |

| Thrombin | Arginine > Lysine pnas.org |

| Plasmin | Lysine pnas.org |

| Neutrophil Elastase | Valine, Alanine nih.gov |

| Proteinase 3 | Valine, Threonine, Alanine, Methionine nih.gov |

| Oligopeptidase B | Pairs of basic residues nih.gov |

While many cysteine proteases have a primary specificity at the P2 position, some also exhibit activity towards substrates with basic residues at the P1 position. pnas.org

Cathepsin B: This is a lysosomal cysteine protease that can function as both an endopeptidase and an exopeptidase. hzdr.de Its endopeptidase activity can be assayed using chromogenic substrates. While it has a preference for arginine at the P1 position, it can also cleave substrates with lysine at this position. hzdr.de The use of this compound and related compounds allows for the detailed mapping of its active site. hzdr.de

Papain-like Enzymes: The broader family of papain-like cysteine proteases often shows a preference for a hydrophobic amino acid at the P2 position. pnas.orgnih.gov However, their P1 specificity can be more varied. Profiling these enzymes with libraries of substrates that include basic P1 residues is important for a complete understanding of their function.

The following table outlines the subsite preferences for some of the discussed cysteine proteases.

| Enzyme | P1 Preference | P2 Preference |

| Cathepsin B | Arginine > Lysine | Phenylalanine hzdr.de |

| Papain | Broad | Valine > Phenylalanine > Tyrosine pnas.org |

Aminopeptidases and Other Lysine-Targeting Hydrolases

This compound is extensively utilized as a substrate for profiling the activity of trypsin-like serine proteases and other hydrolases that exhibit specificity for lysine residues. The fundamental principle of its application lies in its chromogenic properties. scbt.combiosynth.com The compound consists of an L-lysine core, with its alpha-amino (Nα) and epsilon-amino (Nε) groups protected by tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, respectively. The carboxyl group of lysine is linked to a 4-nitroanilide (pNA) moiety via an amide bond.

In the presence of a suitable hydrolase, such as trypsin, the amide bond between the lysine and the 4-nitroanilide is cleaved. This enzymatic hydrolysis releases the 4-nitroanilide molecule, which is a yellow chromophore with a high molar extinction coefficient, readily detectable by spectrophotometry, typically at a wavelength of 405-410 nm. The rate of increase in absorbance is directly proportional to the rate of the enzymatic reaction.

This substrate allows for precise determination of key enzymatic kinetic parameters. For instance, in studies of trypsin-catalyzed hydrolysis of analogous substrates like N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA), researchers have been able to meticulously dissect the reaction mechanism. acs.org The kinetic constants, Michaelis constant (KM) and catalytic rate constant (kcat), can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. Such studies have revealed the pH dependency of these parameters, providing insights into the ionization states of critical active site residues, such as histidine-57 and aspartate-189 in trypsin. acs.org

Below is a table illustrating the type of kinetic data that can be obtained using such substrates, based on a detailed study of the closely related compound Z-Lys-pNA with bovine trypsin. acs.org

| Kinetic Parameter | Description | pH Dependence | Example Finding for Z-Lys-pNA acs.org |

| kcat/KM | Specificity constant, representing the overall catalytic efficiency of the enzyme. | Decreases at lower pH due to protonation of active site residues. | Dependent on two pKa values of 6.75 (Histidine-57) and 4.10 (Aspartate-189). |

| kcat | Catalytic constant or turnover number, representing the maximum number of substrate molecules converted to product per enzyme molecule per second. | For this substrate, kcat is equivalent to the acylation rate constant (k2). | Dependent on two pKa values of 4.81 and 4.23. |

| KM | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate. | Varies with pH, reflecting changes in substrate binding affinity. | Determined to be equivalent to the substrate dissociation constant (Ks) over the pH range of 2.6 to 9.8. |

This data is derived from studies on N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA) and is presented to exemplify the application and kinetic insights achievable with this compound.

Lysine Deacylases, Including Sirtuin Family Members

While this compound is a proven substrate for peptidases, its application in profiling lysine deacylases, such as the sirtuin (SIRT) family of NAD⁺-dependent enzymes, is not described in the scientific literature. The enzymatic action of lysine deacylases involves the removal of acyl groups from the ε-amino group of a lysine residue. Sirtuins are known to remove a variety of physiological acyl marks, including acetyl, succinyl, propionyl, myristoyl, and other fatty acyl groups. mdpi.com

The assays designed to measure sirtuin activity employ fundamentally different types of substrates. These are typically peptides or proteins containing a lysine residue modified with a specific acyl group that the sirtuin is known to remove. nih.govmdpi.com The detection of deacylase activity is then achieved through various methods:

Coupled Enzymatic Assays: A common method involves a two-step process where, after the sirtuin removes the acyl group, a second enzyme like trypsin is added. Trypsin can only cleave the peptide at the now-deacylated lysine, releasing a fluorescent or chromogenic reporter.

Direct Fluorescence/Bioluminescence Assays: More advanced assays use substrates where the acyl group itself is linked to a fluorophore or where deacylation restores the activity of a reporter enzyme, such as luciferase, providing a direct and continuous measurement of enzyme activity. nih.govmdpi.comnih.gov

The N6-Cbz (benzyloxycarbonyl) group on this compound is a carbamate protecting group, not a physiological acyl modification targeted by sirtuins. Therefore, this compound is not a suitable substrate for monitoring the deacylase activity of sirtuins or other related enzymes.

Enzymatic Inhibition Studies and Inhibitor Design

This compound is an invaluable reagent in the discovery and characterization of inhibitors targeting lysine-specific proteases. Its utility spans from initial screening to the detailed mechanistic analysis of lead compounds.

Assessment of Inhibition Constants and Mechanism of Action

The assessment of an inhibitor's potency and its mechanism of action is a cornerstone of drug development. Using this compound as the substrate, these properties can be determined with high precision. The standard experimental approach involves measuring the rate of 4-nitroanilide release in the presence of varying concentrations of both the substrate and the inhibitor.

The data generated from these experiments are then analyzed using enzyme kinetic models. By plotting the reaction rates against substrate concentration at different fixed inhibitor concentrations, a clear picture of the inhibition mechanism emerges:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent KM of the substrate, but Vmax remains unchanged.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic function. This reduces Vmax, but the KM remains unchanged.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and KM.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Both Vmax and KM are affected.

From this analysis, the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, can be calculated. A lower Ki value signifies a more potent inhibitor. The table below illustrates how kinetic data can be used to differentiate between common inhibition mechanisms.

| Inhibition Type | Effect on KM | Effect on Vmax | Lineweaver-Burk Plot Interpretation |

| Competitive | Increases | Unchanged | Lines intersect on the y-axis. |

| Non-competitive | Unchanged | Decreases | Lines intersect on the x-axis. |

| Uncompetitive | Decreases | Decreases | Lines are parallel. |

Development of Peptide-Based and Peptidomimetic Inhibitors

The development of novel inhibitors, whether peptide-based or small-molecule peptidomimetics, often begins with the screening of large compound libraries. This compound is ideally suited for this purpose in a high-throughput screening (HTS) format. In an HTS assay, the target protease, the substrate, and a compound from the library are mixed in the wells of a microtiter plate. A potent inhibitor will prevent the enzyme from hydrolyzing the substrate, resulting in a low or absent colorimetric signal.

Once initial "hits" are identified, the substrate is used for subsequent stages of development:

Hit Confirmation and Potency Determination: The activity of the hit compounds is re-tested to confirm their inhibitory effect and to determine their IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) Studies: Medicinal chemists synthesize analogues of the hit compounds, modifying their chemical structures. The substrate is then used to assay the potency of these new analogues. This iterative process helps to identify the chemical features essential for potent inhibition and guides the design of more effective inhibitors.

Throughout this process, the robust and reliable signal generated by the hydrolysis of this compound provides a quantitative measure of inhibitor efficacy, enabling the systematic optimization of peptide-based and peptidomimetic compounds into potential therapeutic agents.

Advanced Research Tool Development and Assay Methodologies

Chromogenic Assay Optimization and High-Throughput Adaptations

N-Boc-N6-Cbz-L-lysine 4-nitroanilide is a classic chromogenic substrate. The principle of its use in assays is straightforward: enzymatic cleavage of the amide bond between the lysine (B10760008) residue and the 4-nitroanilide moiety releases 4-nitroaniline (B120555). This product is a distinct yellow chromophore that can be quantified by measuring its absorbance, typically at a wavelength of 405 nm.

Optimization of assays using this substrate involves several key parameters to ensure maximal sensitivity and reliability:

Buffer pH and Ionic Strength: The optimal pH must be determined for the specific enzyme being studied, as catalytic activity is highly pH-dependent.

Substrate Concentration: Kinetic parameters like the Michaelis-Menten constant (Km) are determined by varying the substrate concentration to understand the enzyme's affinity.

Enzyme Concentration: The concentration of the enzyme is adjusted to ensure the reaction rate is linear over the desired time course.

Incubation Time and Temperature: These are optimized to achieve a measurable signal without substrate depletion or enzyme degradation.

For high-throughput screening (HTS), these optimized assays are miniaturized, typically into 96-, 384-, or 1536-well microplate formats. This adaptation requires the use of automated liquid handlers for precise dispensing of reagents and multi-well spectrophotometers (plate readers) for rapid data acquisition. youtube.com The robustness of the assay is critical for HTS, and parameters such as the Z'-factor are calculated to ensure the assay can reliably distinguish between active and inactive compounds.

Design and Validation of Fluorogenic Probes

While chromogenic assays are robust, fluorogenic assays often provide significantly higher sensitivity. The principles learned from chromogenic substrates like this compound inform the design of more advanced fluorogenic probes. chemimpex.com The core concept remains the same: an enzymatic reaction liberates a reporter molecule. However, instead of a chromophore, a fluorophore is released.

Spectrophotometric and fluorometric techniques are both based on the interaction of light with molecules, but they measure different phenomena.

Spectrophotometry: This method measures the amount of light absorbed by a sample at a specific wavelength. In the case of the this compound assay, the concentration of the product, 4-nitroaniline, is directly proportional to the absorbance of light at 405 nm, as described by the Beer-Lambert law. Spectrophotometry is generally less sensitive than fluorometry but is often simple, cost-effective, and less prone to interference from colored compounds. nih.gov

Fluorometry: This technique measures the light emitted from a sample that has absorbed light. A molecule (fluorophore) is excited by light of a specific wavelength, causing it to move to a higher energy state. As it returns to its ground state, it emits light at a longer, lower-energy wavelength. In probe design, a non-fluorescent (quenched) substrate is cleaved by an enzyme to release a highly fluorescent molecule. mdpi.com This "turn-on" of fluorescence provides a strong signal against a low background, leading to very high sensitivity. nih.govmdpi.com

| Parameter | Spectrophotometric Detection | Fluorometric Detection |

|---|---|---|

| Principle | Measures light absorbance by a chromophore. | Measures light emission from a fluorophore. |

| Analyte | 4-nitroaniline (released from substrate). | Released fluorophore (e.g., coumarin, rhodamine). |

| Sensitivity | Lower (micromolar range). | Higher (nanomolar to picomolar range). nih.gov |

| Instrumentation | Spectrophotometer / Plate Reader (Absorbance). | Fluorometer / Plate Reader (Fluorescence). |

| Advantages | Cost-effective, robust, less interference from colored compounds. | High sensitivity, wide dynamic range. |

| Disadvantages | Lower sensitivity. | Susceptible to interference from fluorescent compounds and light scattering. researchgate.net |

The sensitivity of a fluorogenic probe is directly related to the quantum yield of the fluorophore that is released. Quantum yield is the ratio of photons emitted to photons absorbed; a higher quantum yield means a brighter signal. nih.gov Several strategies are employed in probe design to maximize this effect:

Pro-fluorophore Design: Many probes use "pro-fluorophores" like 7-aminocoumarin (B16596) or rhodamine derivatives. rsc.org These molecules are non-fluorescent when attached to the substrate peptide via an amide bond. Enzymatic cleavage of this bond releases the free amine, which is highly fluorescent, resulting in a dramatic increase in signal. researchgate.netrsc.org

FRET-Based Probes: Fluorescence Resonance Energy Transfer (FRET) is another common strategy. A donor fluorophore and an acceptor (quencher) molecule are placed on opposite sides of the enzymatic cleavage site. When the probe is intact, the donor's energy is transferred to the quencher, and no light is emitted. Upon cleavage, the donor and quencher are separated, "switching on" the donor's fluorescence. nih.govrsc.org

Environment-Sensing Dyes: Some fluorophores are designed to be sensitive to their local environment. Enzymatic activity might release the fluorophore into a different cellular compartment or cause it to bind to a target, leading to a change in its fluorescent properties.

Establishment of High-Throughput Screening (HTS) Platforms

The establishment of an HTS platform enables the rapid screening of thousands to millions of compounds to identify potential enzyme inhibitors or activators. nih.gov For enzymes that process lysine substrates, a typical HTS workflow using a substrate like this compound or a fluorogenic equivalent would involve:

Library Preparation: Large chemical libraries are formatted in microplates.

Assay Miniaturization: The optimized enzymatic assay is scaled down to a low volume (microliters) in high-density microplates (e.g., 384- or 1536-well). researchgate.net

Automation: A robotic system consisting of liquid handlers, plate movers, and incubators performs all assay steps, including dispensing the compound library, adding the enzyme, and adding the substrate. youtube.com

Detection: After a set incubation period, an automated plate reader measures the absorbance or fluorescence in each well.

Data Analysis: Sophisticated software analyzes the large datasets to identify "hits"—compounds that significantly alter enzyme activity compared to controls. These hits are then selected for further validation. nih.gov

Such platforms have been crucial in discovering inhibitors for various enzyme classes, including histone lysine methyltransferases and demethylases. nih.govnih.gov

Construction and Application of Substrate and Inhibitor Libraries

Building upon the basic structure of this compound, researchers can construct libraries of related compounds to probe enzyme function in greater detail.

Substrate Libraries: To map the substrate specificity of an enzyme, a library of substrates can be synthesized. Variations might include altering the protecting groups (e.g., substituting Boc or Cbz), changing the length of the lysine side chain, or incorporating unnatural amino acids. nih.govresearchgate.net By screening the enzyme against this library, a detailed profile of its preferred substrates can be generated.

Inhibitor Libraries: The development of enzyme inhibitors is a cornerstone of drug discovery. jst.go.jp Lysine-mimicking compounds are a major focus for enzymes that act on lysine residues. Libraries of potential inhibitors are often designed with a "warhead"—an electrophilic group that can form a covalent bond with a nucleophilic residue (like cysteine or lysine) in the enzyme's active site. chemdiv.comlifechemicals.com This creates a potent and often irreversible inhibitor.

| Warhead Class | Examples | Target Residue |

|---|---|---|

| Sulfonyl Halides | Sulfonyl fluorides | Lysine, Serine, Tyrosine |

| Carbonates | Activated carbonates | Lysine |

| Vinyl Sulfonamides | Vinyl sulfonamides | Lysine, Cysteine |

| Heterocyclic Aldehydes | N-formyl heterocycles | Lysine |

| Oxazinones | 1,3-Oxazinan-2-ones | Lysine |

By screening these libraries, lead compounds can be identified. chemdiv.com These initial hits are then optimized through medicinal chemistry to improve their potency, selectivity, and drug-like properties, forming the basis for new therapeutic agents. jst.go.jp

Interdisciplinary Applications in Peptide Chemistry and Protein Engineering

Integration into Complex Biomolecule Synthesis for Advanced Research

N-Boc-N6-Cbz-L-lysine 4-nitroanilide is a specialized building block utilized in the methodical synthesis of complex peptides and other biomolecules. chemimpex.com The presence of orthogonal Boc and Cbz protecting groups is critical, as it allows for the selective deprotection and subsequent modification of either the α-amino or ε-amino group of the lysine (B10760008) residue at different stages of a synthetic sequence. chemimpex.com This level of control is essential for creating well-defined, elaborate molecular architectures.

The Boc group is labile under mild acidic conditions, while the Cbz group is typically removed via hydrogenation. This differential stability allows for the lysine side chain to be modified (e.g., through acylation, alkylation, or attachment of a reporter molecule) while the peptide backbone remains protected, or vice-versa. This capability is particularly valuable in the synthesis of branched peptides, cyclic peptides, and peptide-drug conjugates where specific sites of modification are required.

The 4-nitroanilide group at the carboxyl terminus serves a dual purpose. It can act as a chromogenic leaving group in enzymatic assays, allowing for the real-time monitoring of protease activity. nih.gov Alternatively, it functions as an activated carboxyl group that facilitates efficient peptide bond formation during solid-phase or solution-phase peptide synthesis. chemimpex.com This pre-activation streamlines the synthetic process, often leading to higher yields and purity of the final product. chemimpex.com

Table 1: Functional Roles of Moieties in this compound

| Moiety | Chemical Group | Primary Function in Synthesis |

| α-Amino Protection | tert-butyloxycarbonyl (Boc) | Protects the α-amino group during peptide coupling; removed with mild acid. |

| ε-Amino Protection | Carboxybenzyl (Cbz) | Protects the side-chain amino group; removed by hydrogenation, allowing for orthogonal deprotection. |

| C-Terminus | 4-nitroanilide | Acts as an activated carboxyl group for efficient peptide bond formation or as a chromogenic reporter. chemimpex.comnih.gov |

Strategies for Bioconjugation and Site-Specific Labeling Using Lysine Derivatives

Bioconjugation, the covalent linking of molecules for a specific purpose, is a cornerstone of modern biotechnology. Lysine is a frequent target for such modifications due to the high nucleophilicity of its ε-amino group and its common presence on protein surfaces. rsc.orgnih.gov However, the high abundance of lysine residues on a typical protein presents a major challenge: achieving site-specificity to avoid the creation of heterogeneous mixtures of conjugates. rsc.orgchemistryviews.org

The use of protected lysine derivatives like this compound during peptide synthesis is a key strategy to overcome this challenge. By incorporating this building block at a specific position within a peptide sequence, a uniquely reactive handle can be introduced. Following the synthesis of the peptide, the Cbz group on the designated lysine side chain can be selectively removed to unmask a single primary amine. This lone reactive amine can then be targeted for the attachment of various functional molecules, such as:

Fluorophores for imaging and tracking.

Cytotoxic drugs to create antibody-drug conjugates (ADCs). rsc.org

Polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

Biotin (B1667282) for affinity purification and detection.

This approach ensures that labeling occurs only at the intended site, yielding a homogeneous product with consistent properties. Other advanced strategies for achieving site-selectivity at lysine residues include targeting hyper-reactive lysines located in specific protein microenvironments or utilizing multicomponent reactions that favor a single, sterically accessible residue. rsc.orgchemistryviews.org

Table 2: Comparison of Lysine Labeling Strategies

| Strategy | Principle | Advantage | Limitation |

| N-Hydroxysuccinimide (NHS) Esters | Reacts with accessible primary amines. nih.gov | Simple and widely used. | Low site-selectivity due to high lysine abundance. rsc.org |

| Targeting Hyper-reactive Lysines | Exploits the unique chemical environment of a specific lysine to enhance its reactivity. rsc.org | Can achieve selectivity on native proteins without genetic modification. | Dependent on the protein having a suitably hyper-reactive lysine. |

| Incorporation of Protected Derivatives | A protected lysine (e.g., Lys(Cbz)) is incorporated during synthesis, followed by selective deprotection and labeling. | Precise, pre-determined control over the labeling site. | Requires chemical or recombinant synthesis of the protein/peptide. |

| Enzymatic Labeling | Uses enzymes to attach labels to specific recognition sequences. | High specificity. | Requires a specific recognition site and may not be broadly applicable. |

Contributions to Protein Engineering for Functional and Structural Studies

Protein engineering aims to modify protein structures to understand their function or to create novel functionalities. The site-specific incorporation of unnatural amino acids (UAAs), including protected lysine derivatives, is a powerful tool in this field. nih.govplos.org By using an expanded genetic code with orthogonal aminoacyl-tRNA synthetase/tRNA pairs, a UAA like a Boc- or Cbz-protected lysine can be inserted at any desired position in a protein during its expression in a host organism like E. coli. nih.govplos.org

Once incorporated, the protecting group on the lysine side chain can be removed to reveal a reactive handle for further modification, enabling detailed functional and structural studies. For instance, attaching spectroscopic probes can help map protein conformations and dynamics. Introducing post-translational modifications (PTMs) like acetylation or ubiquitination at specific sites can elucidate their role in cellular signaling and gene regulation. plos.org

A significant challenge in UAA incorporation is often the low yield of the modified protein. Research has shown that modifying the UAA itself, for example by using its methylester form, can significantly improve cellular uptake and enhance the final protein yield. nih.gov This makes it more feasible to produce the quantities of engineered protein required for demanding applications like X-ray crystallography or NMR spectroscopy.

Table 3: Enhanced Protein Yield Using Methylester-Capped Nε-Boc-L-Lysine (BocK) nih.gov

| Unnatural Amino Acid (UAA) | UAA Concentration | Yield of Ubiquitin (mg/L) |

| BocK-OH (free acid) | 0.1 mM | 4.0 ± 1.0 |

| BocK-OMe (methylester) | 0.1 mM | 14.0 ± 1.5 |

| BocK-OH (free acid) | 1.0 mM | >50 |

| BocK-OMe (methylester) | 1.0 mM | >50 |

This data demonstrates that at lower, often cost-saving concentrations, the methylester form of the UAA provides a significant advantage in protein yield. nih.gov

Advancements in Peptidomimetic Chemistry and Bioactive Peptide Analogues

While bioactive peptides have great therapeutic potential, their application is often limited by poor metabolic stability (i.e., rapid degradation by proteases) and low oral bioavailability. Peptidomimetic chemistry seeks to address these limitations by creating peptide analogues with modified structures that mimic the biological activity of the parent peptide but possess improved drug-like properties.

The use of orthogonally protected lysine building blocks is fundamental to this field. This compound and similar reagents enable a variety of modifications that can enhance peptide stability and function:

Cyclization: The ε-amino group of lysine can be used to form a lactam bridge with a C-terminal carboxyl group or a side-chain carboxyl group (e.g., from aspartic or glutamic acid), creating a cyclic peptide. Cyclization often increases resistance to proteases and can lock the peptide into a bioactive conformation.

Lipidation: Attaching a lipid chain to the lysine side chain can enhance the peptide's interaction with cell membranes and improve its pharmacokinetic profile.

Stapling: Introducing a synthetic brace by linking two amino acid side chains (often via the lysine side chain) can stabilize α-helical structures, which are critical for many protein-protein interactions.

PEGylation: As in bioconjugation, attaching PEG to the lysine side chain can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending its half-life in circulation.

These advanced modifications rely on the precise control offered by the orthogonal protection strategy, allowing chemists to build complex, non-natural peptide architectures with tailored therapeutic properties.

Emerging Research Directions and Methodological Innovations

Synergistic Application with Modern Analytical Techniques

The utility of N-Boc-N6-Cbz-L-lysine 4-nitroanilide is significantly enhanced when coupled with advanced analytical methodologies. These integrated approaches provide deeper insights into enzyme kinetics, purity, and the mechanisms of interaction.

Integration with Advanced Spectroscopic Methods

The inherent chromogenic properties of this compound make it an ideal substrate for spectrophotometric analysis. Enzymatic cleavage of the amide bond releases the 4-nitroaniline (B120555) moiety, which is yellow and absorbs light maximally at approximately 405-410 nm. This color change provides a continuous and straightforward method for monitoring enzyme activity in real-time.

Advanced spectroscopic techniques, such as stopped-flow spectrophotometry, can be employed to study the pre-steady-state kinetics of enzymatic reactions involving this substrate. This allows for the detailed examination of the initial moments of the enzyme-substrate interaction, including the rates of acylation and deacylation. For instance, studies on similar substrates like N-α-benzyloxycarbonyl-L-lysine p-nitroanilide with trypsin have utilized pH dependence analysis to elucidate the roles of active site residues, such as histidine-57 and aspartate-189, in the catalytic mechanism. nih.gov Such kinetic studies can determine key parameters like the Michaelis constant (K_m) and the catalytic rate constant (k_cat), providing a comprehensive understanding of the enzyme's efficiency and substrate affinity.

The fluorescence properties of the reaction product or of engineered probes can also be harnessed. While 4-nitroaniline itself is not strongly fluorescent, the substrate can be incorporated into more complex systems, such as Förster Resonance Energy Transfer (FRET) probes, where its cleavage separates a fluorophore and a quencher, leading to a measurable increase in fluorescence.

Table 1: Spectroscopic Properties for Kinetic Analysis

| Parameter | Value/Description | Application |

|---|---|---|

| Wavelength of Max Absorption (λ_max) of 4-nitroaniline | 405-410 nm | Monitoring real-time enzyme kinetics |

| Molar Extinction Coefficient (ε) of 4-nitroaniline | ~8,800 M⁻¹cm⁻¹ at 410 nm | Quantifying product formation |

| Kinetic Parameters Measurable | K_m, k_cat, k_cat/K_m | Characterizing enzyme efficiency and substrate affinity |

Complementary Use of Chromatographic Purification and Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification of this compound and the analysis of its enzymatic hydrolysis products. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, as it separates molecules based on their hydrophobicity.

For purification, RP-HPLC can be used to ensure the high purity of the substrate prior to its use in enzymatic assays, which is critical for obtaining accurate kinetic data. The doubly protected nature of the lysine (B10760008) residue (with both Boc and Cbz groups) makes the molecule relatively hydrophobic, allowing for effective separation from less protected or unprotected precursors and byproducts. harvardapparatus.comhplc.eu

In analytical applications, HPLC can be used to separate the substrate from its cleavage products (N-Boc-N6-Cbz-L-lysine and 4-nitroaniline). This is particularly useful for confirming the specificity of the enzymatic reaction and for quantifying the extent of substrate hydrolysis, especially in complex biological samples where other components might interfere with direct spectrophotometric measurements. nih.gov Validated HPLC methods have been developed for the quantification of lysine and its derivatives in various matrices, demonstrating the robustness of this technique. researchgate.netresearchgate.net

Table 2: Typical RP-HPLC Parameters for Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Stationary Phase | C18 silica (B1680970) column | Separation based on hydrophobicity |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with an ion-pairing agent (e.g., 0.1% TFA) | Elution of substrate and products |

| Detection | UV detector at a wavelength suitable for both substrate and products (e.g., 214 nm for peptide bonds, 380-410 nm for 4-nitroaniline) | Quantification and identification |

| Flow Rate | Typically 0.5-1.5 mL/min | Optimization of separation time and resolution |

Computational Modeling and Simulation of Enzyme-Ligand Interactions

Emerging computational techniques offer a powerful avenue for investigating the interactions between this compound and its target proteases at a molecular level. Molecular docking and molecular dynamics (MD) simulations are at the forefront of these in silico approaches.

Molecular docking studies can predict the preferred binding orientation of the substrate within the active site of a protease. mbl.or.krnih.gov These simulations can help to identify the key amino acid residues in the enzyme that are involved in substrate recognition and binding. For a substrate like this compound, docking can reveal how the bulky Boc and Cbz protecting groups are accommodated within the enzyme's binding pockets and how the lysine side chain interacts with the S1 specificity pocket of trypsin-like proteases.

Molecular dynamics simulations can provide a more dynamic picture of the enzyme-substrate complex, revealing how the complex behaves over time. nih.govresearchgate.netnih.gov MD simulations can be used to study the conformational changes that occur in both the enzyme and the substrate upon binding, as well as the stability of the complex. researchgate.net This information can be crucial for understanding the catalytic mechanism and for designing more potent and specific inhibitors or substrates. For example, simulations can help to elucidate the role of water molecules in the active site and the formation of the tetrahedral intermediate during catalysis.

While specific studies on this compound are still emerging, the methodologies have been well-established for other protease-substrate systems and can be readily applied. fu-berlin.denih.gov

Future Perspectives in Designed Protease Substrates and Chemical Probes

The unique structural features of this compound make it a valuable starting point for the design of next-generation protease substrates and chemical probes with enhanced specificity and functionality.

The dual protection of the lysine residue allows for selective deprotection and modification, enabling the synthesis of a diverse range of derivatives. For example, the Boc group can be selectively removed under acidic conditions, allowing for the attachment of other moieties to the α-amino group, while the Cbz group remains intact. This chemical handle can be used to introduce fluorophores, quenchers, or other reporter groups to create more sophisticated probes for studying protease activity. mdpi.com

Furthermore, this compound can serve as a scaffold for the development of activity-based probes (ABPs). ABPs are powerful tools in chemical biology that allow for the covalent labeling and identification of active enzymes in complex biological systems. nih.govresearchgate.netresearchgate.net By replacing the 4-nitroanilide leaving group with a reactive "warhead" that can form a covalent bond with an active site residue (typically the catalytic serine in serine proteases), N-Boc-N6-Cbz-L-lysine can be converted into a potent and specific ABP. nih.govfrontiersin.org The lysine side chain would direct the probe to the active site of trypsin-like proteases, and the warhead would ensure irreversible binding.

The development of such probes would enable a wide range of applications, from fundamental studies of protease function to the identification of novel diagnostic and therapeutic targets.

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N-α-benzyloxycarbonyl-L-lysine p-nitroanilide | Z-Lys-pNA |

| 4-nitroaniline | pNA |

| N-tert-butyloxycarbonyl | Boc |

| N-benzyloxycarbonyl | Cbz |

| Acetonitrile | ACN |

Q & A

Basic: What are the key synthetic challenges in preparing N-Boc-N6-Cbz-L-lysine 4-nitroanilide, and how are they methodologically addressed?

The synthesis involves sequential protection of the ε-amino group of lysine with Cbz (carbobenzyloxy) and the α-amino group with Boc (tert-butyloxycarbonyl), followed by coupling with 4-nitroaniline. Key challenges include:

- Selective Protection : Competing reactions between α- and ε-amino groups require precise pH control and orthogonal protecting groups. Boc is typically introduced first under anhydrous conditions (e.g., Boc-ON in THF), followed by Cbz using benzyl chloroformate in alkaline media .

- Coupling Efficiency : The 4-nitroanilide moiety is added via carbodiimide-mediated coupling (e.g., EDC/HOBt), but steric hindrance from the Boc/Cbz groups can reduce yields. Optimizing stoichiometry (1.2:1 molar ratio of activated ester to lysine derivative) and reaction time (12–24 hr at 4°C) improves results .

- Purification : Residual reagents are removed via size-exclusion chromatography (Sephadex G-50) or reversed-phase HPLC (C18 column, acetonitrile/water gradient) .

Basic: How is this compound characterized for purity and structural integrity?

Standard characterization includes:

- HPLC Analysis : Using a C18 column with UV detection at 316 nm (λmax for 4-nitroanilide). Purity >95% is confirmed by a single peak with retention time matching synthetic standards .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion ([M+H]+) at m/z 535.2 (calculated for C₂₅H₃₁N₅O₇) .

- NMR Spectroscopy : ¹H NMR in DMSO-d₆ confirms the Boc (1.4 ppm, singlet) and Cbz (5.1 ppm, benzyl CH₂) protecting groups, while the 4-nitroanilide aromatic protons appear as doublets at 7.6–8.2 ppm .

Advanced: How do buffer composition and pH affect the kinetic parameters (e.g., Vmax, Km) of protease assays using this compound as a substrate?

The 4-nitroanilide group acts as a chromogenic reporter in protease assays, but kinetics are highly buffer-dependent:

- pH Sensitivity : In Tris buffer (pH 7.8), the deprotonated nitroanilide group exhibits optimal absorbance at 405 nm (ε = 9,800 M⁻¹cm⁻¹). At pH <7.0, protonation reduces signal intensity, requiring correction factors .

- Ionic Strength : High salt concentrations (e.g., 150 mM NaCl) stabilize enzyme-substrate interactions but may inhibit proteases like trypsin. A balance is achieved with 50 mM Tris-HCl + 50 mM NaCl .

- Contradictory Vmax Values : For example, in DEAE-Sephadex-purified trypsin, Vmax varies by 15–20% across pH 7.0–8.6 due to conformational changes in the enzyme active site. Normalizing activity to a reference substrate (e.g., BAPNA) resolves discrepancies .

Advanced: What experimental strategies mitigate solubility limitations of this compound in aqueous assays?

The compound’s hydrophobicity (LogP ≈ 2.8) limits solubility in water (<1 mg/mL). Strategies include:

- Co-solvents : Use 5–10% DMSO or ethanol to pre-dissolve the substrate, ensuring final organic solvent concentration ≤1% to avoid enzyme denaturation .

- Surfactants : Non-ionic surfactants (e.g., 0.1% Tween-20) enhance solubility via micelle formation without interfering with absorbance measurements .

- Temperature Control : Warming to 37°C improves dissolution kinetics but requires rapid cooling to prevent nitroanilide hydrolysis .

Advanced: How can researchers resolve contradictory data in enzyme inhibition studies using this substrate?

Contradictions often arise from:

- Substrate Specificity : Some proteases (e.g., plasmin) hydrolyze lysine-4-nitroanilide derivatives but not arginine analogues (e.g., BAPNA). Validate inhibitor specificity using orthogonal substrates (e.g., fluorogenic AMC derivatives) .

- Non-competitive Inhibition : Metal ions (e.g., Ca²⁺, La³⁺) alter autocatalytic trypsin activity, leading to apparent inhibition. Use EDTA-free buffers and control for ion contamination .

- Data Normalization : Express activity as % residual activity relative to a no-inhibitor control, with triplicate measurements to account for batch-to-batch substrate variability (±5% error) .

Basic: What are the recommended storage conditions to ensure long-term stability?

- Temperature : Store at –20°C in sealed, desiccated vials to prevent hydrolysis of the nitroanilide group .

- Solubilization : Avoid repeated freeze-thaw cycles; aliquot stock solutions in anhydrous DMSO (≥99.9% purity) .

Advanced: How does the steric bulk of Boc/Cbz groups influence enzyme-substrate binding kinetics?

Comparative studies with simpler substrates (e.g., Ac-Lys-4-nitroanilide) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.